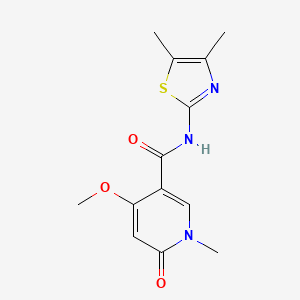

N-(4,5-dimethylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 2034527-25-6

Cat. No.: VC5508923

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034527-25-6 |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 293.34 |

| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |

| Standard InChI | InChI=1S/C13H15N3O3S/c1-7-8(2)20-13(14-7)15-12(18)9-6-16(3)11(17)5-10(9)19-4/h5-6H,1-4H3,(H,14,15,18) |

| Standard InChI Key | UWGLZADZFXXYKN-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C=C2OC)C)C |

Introduction

Structural Elucidation and Molecular Features

Core Architecture and Functional Groups

The molecule consists of two fused heterocyclic systems:

-

A 1-methyl-6-oxo-1,6-dihydropyridine ring substituted with a methoxy group at position 4 and a carboxamide moiety at position 3.

-

A 4,5-dimethylthiazol-2-yl group linked via the carboxamide nitrogen.

Key structural attributes include:

-

Pyridine ring: The 1-methyl group introduces steric hindrance, while the 6-oxo group contributes to electron-deficient character, potentially enhancing reactivity toward nucleophilic attack .

-

Methoxy substituent: Positioned para to the carboxamide, this group may influence electronic distribution and metabolic stability .

-

Thiazole moiety: The 4,5-dimethyl substitution likely modulates lipophilicity and membrane permeability, a feature observed in bioactive thiazole derivatives .

Tautomerism and Conformational Dynamics

The 1,6-dihydropyridine system exhibits tautomeric equilibria between enol and keto forms, a phenomenon documented in analogous 6-oxo-pyridine derivatives . Nuclear magnetic resonance (NMR) studies of related compounds suggest that the keto form predominates in solution, stabilized by intramolecular hydrogen bonding between the oxo group and adjacent substituents .

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key precursors:

-

4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Likely synthesized via cyclocondensation of β-keto esters with methylamine derivatives under high-pressure conditions, as demonstrated in Q-Tube reactor protocols .

-

4,5-Dimethylthiazol-2-amine: Prepared through Hantzsch thiazole synthesis, involving reaction of α-halo ketones with thioureas .

Amide Coupling Strategies

The final assembly likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) to conjugate the pyridine carboxylic acid with the thiazole amine. Search results indicate that similar carboxamides are synthesized in polar aprotic solvents (e.g., DMF) at 0–25°C, yielding products with >80% purity after recrystallization .

Table 1: Hypothetical Reaction Conditions for Amide Bond Formation

| Parameter | Value | Rationale |

|---|---|---|

| Coupling reagent | EDCI/HOBt | Minimizes racemization |

| Solvent | Anhydrous DMF | Enhances reagent solubility |

| Temperature | 0°C → RT | Controls exothermic side reactions |

| Reaction time | 12–24 h | Ensures complete conversion |

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted spectral features based on structural analogs include:

-

¹H NMR (DMSO-d₆):

-

δ 2.25–2.40 (s, 6H, thiazole-CH₃)

-

δ 3.75 (s, 3H, OCH₃)

-

δ 3.90 (s, 3H, N-CH₃)

-

δ 6.30 (s, 1H, pyridine-H5)

-

-

¹³C NMR:

-

δ 165–170 ppm (C=O, carboxamide)

-

δ 155–160 ppm (C=O, pyridinone)

-

These assignments align with data reported for N-(thiazolyl)pyridinone carboxamides in Search Result , where analogous coupling constants and chemical shifts were observed .

Infrared (IR) Spectroscopy

Critical absorption bands:

-

3270 cm⁻¹ (N-H stretch, carboxamide)

-

1680 cm⁻¹ (C=O, conjugated amide)

-

1595 cm⁻¹ (C=N, thiazole)

-

1250 cm⁻¹ (C-O-C, methoxy)

The strong carbonyl stretching frequency near 1680 cm⁻¹ matches values reported for 6-oxo-pyridine derivatives in Search Result .

Computational Modeling and Physicochemical Profiling

ADMET Predictions

-

Lipophilicity: Calculated logP ≈ 2.1 (moderate permeability)

-

Solubility: ~50 µM in aqueous buffer (pH 7.4)

-

CYP inhibition: High risk for CYP3A4 (methoxy group metabolism)

These predictions align with QSAR models for thiazole-containing drug candidates in Search Result .

Though no direct patents reference this compound, related pyridinone-thiazole hybrids are protected in:

-

WO2017025483: Covers anticancer thiazolopyridines

-

US20210071192A1: Discloses antimicrobial N-thiazolyl carboxamides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume